5-Fluoromethylornithine
Description
Identification as a Specific Enzyme-Activated Irreversible Inhibitor of Ornithine Aminotransferase (OAT)
5-Fluoromethylornithine (5-FMOrn) is recognized as a potent and specific enzyme-activated, irreversible inhibitor of L-ornithine:2-oxo-acid aminotransferase (OAT). portlandpress.commedchemexpress.comglpbio.com OAT is a pyridoxal-5'-phosphate (PLP)-dependent mitochondrial enzyme that plays a crucial role in the metabolism of L-ornithine, converting it to glutamate-γ-semialdehyde. mdpi.comrcsb.org The inhibitory action of 5-FMOrn is a classic example of "suicide inhibition" or mechanism-based inactivation, where the target enzyme converts the unreactive inhibitor into a highly reactive species that covalently binds to the active site, leading to irreversible inactivation. rcsb.orggoogle.comnih.gov
The specificity of 5-FMOrn for OAT is a key feature that distinguishes it from other aminotransferase inhibitors. google.com Of its four possible stereoisomers, only the (2S, 5S)-5-Fluoromethylornithine enantiomer is the active inhibitor of OAT. rcsb.orgresearchgate.net This stereospecificity is dictated by the precise topology of the enzyme's active site. rcsb.org
The inactivation mechanism involves several steps. 5-FMOrn, as a substrate analog, binds to the OAT active site. google.com The enzyme's catalytic machinery then initiates a reaction, leading to the formation of an enamine intermediate. researchgate.netportlandpress.com This is followed by the creation of a stable, covalent adduct between the inhibitor and the PLP cofactor, effectively blocking the enzyme's catalytic cycle. rcsb.orgnih.gov The formation of this adduct has been confirmed by crystal structure analysis of the human OAT-5-FMOrn complex, which reveals the atomic details of the inhibitor covalently bound to the cofactor. rcsb.org Key residues in the active site, such as Arg180 and Tyr55, are crucial for the specific binding of the inhibitor. rcsb.org
Kinetic studies have quantified the potency of this inhibition. For purified rat liver OAT, the apparent dissociation constant (Ki app.) was determined to be 30 µM with a half-time of inactivation (τ1/2) of 4 minutes. portlandpress.com Another study reported an apparent dissociation constant (Ki) of 70 μM based on pseudo-first-order inactivation kinetics. plos.org
| Kinetic Parameters for this compound (5-FMOrn) Inhibition of OAT | |
| Parameter | Value |
| Apparent Dissociation Constant (Ki app.) | 30 µM (for purified rat liver OAT) portlandpress.com |
| Apparent Dissociation Constant (Ki) | 70 µM plos.org |
| Inactivation Half-Time (τ1/2) | 4 minutes (for purified rat liver OAT) portlandpress.com |
Historical Context of OAT Inhibitor Development
The development of OAT inhibitors has been integral to understanding the enzyme's physiological roles and its implications in human diseases, such as gyrate atrophy of the choroid and retina, a condition caused by OAT deficiency. mdpi.comwikipedia.org Before the discovery of 5-FMOrn, several other compounds were identified as OAT inhibitors, though they often lacked specificity. mdpi.comgoogle.com
Early research identified compounds like L-canaline and gabaculine (B1211371) as potent OAT inactivators. mdpi.comgoogle.com L-canaline, a structural analog of ornithine, irreversibly inhibits OAT by forming a stable oxime with the PLP cofactor. google.comtandfonline.com Gabaculine and another inhibitor, 4-aminohex-5-ynoic acid, were found to inactivate not only OAT but also γ-aminobutyric acid aminotransferase (GABA-AT) with similar potency, limiting their utility for specific OAT studies. google.com In contrast, vigabatrin, a well-known GABA-AT inactivator, does not inhibit OAT. google.com
The quest for a highly specific inhibitor led to the development of this compound. It was identified as the first irreversible inhibitor that is exclusively specific for OAT. portlandpress.comrcsb.org Unlike L-canaline, which can be less effective in vivo, 5-FMOrn demonstrates potent and sustained OAT inactivation in living organisms. portlandpress.com This specificity arises from unique interactions within the OAT active site that are not present in other aminotransferases like GABA-AT. google.com The development of 5-FMOrn was a significant milestone, providing researchers with a precise tool to probe the functions of OAT without the confounding effects of inhibiting other enzymes. portlandpress.comportlandpress.com
| Comparison of Ornithine Aminotransferase (OAT) Inhibitors | | | :--- | :--- | :--- | | Inhibitor | Mechanism of Action | Specificity | | This compound (5-FMOrn) | Enzyme-activated irreversible inhibitor; forms a covalent adduct with the PLP cofactor. rcsb.orgportlandpress.com | Highly specific for OAT. portlandpress.comgoogle.com | | L-Canaline | Irreversible inhibitor; forms a stable oxime with the PLP cofactor. google.com | Specific for OAT, does not inhibit GABA-AT. google.com | | Gabaculine | Irreversible inhibitor. google.comtandfonline.com | Inactivates both OAT and GABA-AT. google.com | | 4-Aminohex-5-ynoic acid | Irreversible inhibitor. google.com | Inactivates both OAT and GABA-AT. google.com | | Vigabatrin | Irreversible inhibitor. google.com | Specific for GABA-AT; does not inactivate OAT. google.com |
Significance as a Research Tool in Metabolic Pathway Investigation
The high specificity and irreversible nature of this compound make it an invaluable tool for investigating metabolic pathways involving ornithine. portlandpress.comnih.gov By selectively blocking OAT, researchers can induce a state that mimics OAT deficiency, allowing for detailed study of the biochemical consequences. portlandpress.comarvojournals.org
A primary effect of OAT inhibition by 5-FMOrn is a significant and sustained elevation of ornithine concentrations in various tissues, while levels of other amino acids remain unaffected after acute treatment. portlandpress.com This has enabled studies on the downstream effects of hyperornithinemia. For instance, it has been used to explore how elevated ornithine impacts other metabolic routes, such as the urea (B33335) cycle and the synthesis of polyamines. nih.govresearchgate.net
Furthermore, 5-FMOrn has been instrumental in creating cellular and animal models to study human diseases. In ophthalmology research, it has been used to inactivate OAT in retinal pigment epithelial cells, creating a model to investigate the ornithine-induced cytotoxicity thought to be involved in the pathogenesis of gyrate atrophy. arvojournals.org In studies of hyperammonemia, a condition characterized by elevated ammonia (B1221849) levels, 5-FMOrn administration was shown to prevent the accumulation of lethal ammonia concentrations in the brain of animal models, highlighting the therapeutic potential of OAT inhibition. plos.orgnih.gov The use of 5-FMOrn allows for the precise dissection of the role of OAT in both normal physiology and various pathological states. portlandpress.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
116292-10-5 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11) |
InChI Key |
PRNUWRQQLDXHRZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
Canonical SMILES |
C(CC(C(=O)O)N)C(CF)N |
Synonyms |
5-fluoromethylornithine |
Origin of Product |
United States |
Enzymology of Ornithine Aminotransferase Oat Interaction
Target Enzyme: L-Ornithine:2-Oxo-Acid 5-Aminotransferase
L-Ornithine:2-oxo-acid 5-aminotransferase (OAT), also known as ornithine-δ-transaminase, is a key enzyme in amino acid metabolism. researchgate.net Located primarily in the mitochondrial matrix, it plays a crucial role in controlling the tissue levels of L-ornithine. researchgate.netrcsb.org The enzyme catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate. researchgate.netrcsb.org This reaction is a critical link between the urea (B33335) cycle and the metabolism of proline and glutamate (B1630785).
Substrate Specificity of OAT
Ornithine aminotransferase exhibits a high degree of substrate specificity. drugbank.com The primary substrates for OAT are L-ornithine as the amino donor and α-ketoglutarate as the amino acceptor. nih.govmdpi.com The enzyme demonstrates a narrow substrate specificity, primarily catalyzing the transamination between these two molecules. drugbank.com To a lesser extent, it can also utilize N-acetylornithine and glutamate-5-semialdehyde with glutamate and alanine. drugbank.com The specificity of OAT is crucial for its regulatory role in cellular metabolism. The active site architecture, including key residues like Tyr85, is a major determinant of its preference for L-ornithine over other potential substrates. drugbank.comportlandpress.com
Pyridoxal (B1214274) 5'-Phosphate (PLP) Cofactor Dependence of OAT
Like many other aminotransferases, OAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. mdpi.comwikipedia.orgdrugbank.com PLP, the active form of vitamin B6, is an essential cofactor for the catalytic activity of OAT. wikipedia.orgdrugbank.com The enzyme operates through a "Bi-Bi, Ping-Pong" kinetic mechanism. nih.govmdpi.com In the absence of a substrate, the aldehyde group of PLP forms a Schiff base, known as an internal aldimine, with the ε-amino group of a specific lysine (B10760008) residue (Lys292) in the active site of the enzyme. rcsb.orgwikipedia.orgdrugbank.com
The catalytic cycle begins when the amino acid substrate, L-ornithine, binds to the active site. The α-amino group of ornithine displaces the lysine's ε-amino group, forming a new Schiff base with PLP, referred to as the external aldimine. wikipedia.orgdrugbank.com This is followed by a series of electronic rearrangements facilitated by the PLP cofactor, which acts as an electron sink. wikipedia.orgosti.gov The δ-amino group of ornithine is transferred to PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing L-glutamate-γ-semialdehyde. mdpi.com In the second half-reaction, the co-substrate, α-ketoglutarate, enters the active site and accepts the amino group from PMP, regenerating the PLP cofactor and producing L-glutamate. mdpi.comebi.ac.uk
Kinetic Analysis of OAT Inactivation by 5-Fluoromethylornithine
This compound is a potent, enzyme-activated, irreversible inhibitor of ornithine aminotransferase. portlandpress.comportlandpress.com Its interaction with OAT has been characterized through detailed kinetic studies.
Determination of Apparent Inhibition Constant (K_i(app))
The apparent inhibition constant (K_i(app)) provides a measure of the inhibitor's affinity for the enzyme. For the interaction between this compound and purified rat liver OAT, the apparent inhibition constant has been determined.
| Inhibitor | Enzyme Source | Apparent Inhibition Constant (K_i(app)) |
| This compound | Purified Rat Liver OAT | 30 µM portlandpress.com |
Assessment of Inactivation Half-Life (τ 1/2)
The inactivation half-life (τ 1/2) represents the time required for the inhibitor to reduce the enzyme's activity by 50% at a given concentration. This parameter reflects the rate of irreversible inactivation.
| Inhibitor | Enzyme Source | Inactivation Half-Life (τ 1/2) |
| This compound | Purified Rat Liver OAT | 4 minutes portlandpress.com |
Mechanism of OAT Inactivation by this compound
The inactivation of ornithine aminotransferase by this compound is a classic example of "suicide inhibition" or mechanism-based inactivation. researchgate.netrcsb.org This means the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. Of the four possible stereoisomers of this compound, only the (2S, 5S) isomer is active in inactivating OAT. nih.gov
The proposed mechanism begins similarly to the normal catalytic reaction. This compound binds to the active site and forms an external aldimine with the PLP cofactor. nih.gov Following this, the enzyme abstracts a proton, leading to the elimination of a fluoride (B91410) ion and the formation of a highly reactive enamine intermediate. portlandpress.comnih.govresearchgate.net This enamine then acts as a Michael acceptor. A nucleophilic residue in the active site, or the pyridoxamine phosphate (B84403) itself, attacks the enamine, forming a stable, covalent adduct with the PLP cofactor. rcsb.orgnih.gov
The crystal structure of the human OAT complexed with this compound has been solved, providing detailed atomic insights into this covalent adduct. rcsb.org This structure confirms the formation of the adduct and reveals the key active site residues responsible for the specific binding of the inhibitor, such as Arg180, which forms a salt bridge with the α-carboxylate group of the inhibitor. rcsb.org This covalent modification of the essential PLP cofactor renders the enzyme permanently inactive. rcsb.orgnih.gov
Characterization as a Suicide (Mechanism-Based) Inhibitor
This compound is classified as a suicide or mechanism-based inhibitor of ornithine aminotransferase (OAT). rcsb.orgresearchgate.netmdpi.comproteopedia.org This means that 5-FMOrn itself is not inherently reactive but is converted into a reactive species by the catalytic action of its target enzyme, OAT. akavatx.com This enzyme-activated reactive intermediate then irreversibly inactivates the enzyme. nih.govportlandpress.com The inactivation of OAT by 5-FMOrn is a time-dependent process, and for purified rat liver OAT, the apparent inhibition constant (Ki(app.)) has been determined to be 30 µM with a half-life (τ1/2) of 4 minutes. nih.govportlandpress.com Of the four possible stereoisomers of 5-FMOrn, only one, the (2S, 5S)-5-fluoromethylornithine, is responsible for the enzyme's inhibition, highlighting the stereospecificity of the interaction. rcsb.orgproteopedia.orgnih.govportlandpress.com This specificity ensures that 5-FMOrn is highly selective for OAT. researchgate.netnih.gov
The process of suicide inhibition leads to a significant and long-lasting inactivation of OAT both in laboratory settings (in vitro) and in living organisms (in vivo). rcsb.orgproteopedia.org This irreversible inhibition results from the formation of a stable covalent bond between the activated inhibitor and the enzyme's cofactor. rcsb.orgresearchgate.netproteopedia.org
Formation of Covalent Adducts with the PLP Cofactor
The irreversible inactivation of ornithine aminotransferase (OAT) by this compound (5-FMOrn) is a direct consequence of the formation of a stable covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. rcsb.orgresearchgate.netmdpi.comproteopedia.org This process is a hallmark of its action as a suicide inhibitor. rcsb.orgresearchgate.netproteopedia.org
Crystal structure analysis of the OAT-inhibitor complex has provided detailed atomic insights into this covalent adduct. rcsb.orgproteopedia.org The structure reveals that the inhibitor, after being processed by the enzyme, forms a covalent bond with the PLP cofactor. rcsb.orgproteopedia.org This newly formed adduct, referred to as FMP, detaches from the lysine residue (Lys292) that normally binds the PLP cofactor in the native enzyme. mdpi.com However, this FMP adduct remains firmly lodged within the active site through a network of non-covalent interactions with surrounding amino acid residues. mdpi.com
Key residues involved in stabilizing the inhibitor within the active site include Arginine 180 (Arg180), which forms a strong salt bridge with the α-carboxylate group of the inhibitor, and Tyrosine 55 (Tyr55), which engages in a short hydrogen bond with the α-amino group. rcsb.orgproteopedia.org It is also proposed that the neutralization of another active site residue, Arginine 413 (Arg413), through a salt bridge with Glutamate 235 (Glu235) is crucial for the productive binding of both 5-FMOrn and the natural substrate, L-ornithine. rcsb.orgproteopedia.org
Proposed Enamine Intermediate Formation
The mechanism of ornithine aminotransferase (OAT) inactivation by this compound (5-FMOrn) is believed to proceed through the formation of a critical enamine intermediate. nih.govportlandpress.comresearchgate.net This proposed mechanism is initiated by the formation of an external aldimine, or Schiff base, between the 5-FMOrn and the pyridoxal-5'-phosphate (PLP) cofactor. researchgate.net Following this initial binding, the enzyme's catalytic machinery facilitates subsequent reactions that lead to the generation of the enamine intermediate. nih.govportlandpress.comresearchgate.net
The formation of this enamine intermediate is a key step in the suicide inactivation pathway. osti.gov It is this reactive species that is thought to ultimately lead to the irreversible modification of the enzyme or its cofactor. nih.govportlandpress.com This mechanism is analogous to the inactivation of another enzyme, GABA-AT, by certain inactivators. researchgate.netosti.gov
Spectroscopic Signatures of Inactivation (e.g., Chromophore Formation)
The inactivation of ornithine aminotransferase (OAT) by this compound (5-FMOrn) is accompanied by distinct spectroscopic changes, most notably the formation of a new chromophore. mdpi.comnih.gov Following the inactivation process, a new absorption maximum is observed at 458 nm. nih.govportlandpress.com
This spectroscopic signature is indicative of the formation of a conjugated system within the enzyme's active site. mdpi.com The appearance of this chromophore provides strong evidence for the formation of an enamine intermediate during the inactivation process. nih.govportlandpress.comresearchgate.net The conjugated structure of the noncovalent form of the inhibitor-cofactor adduct is responsible for this maximum absorbance at 460 nm. mdpi.com
Analysis of Stable Unsaturated Ketone Release
The inactivation of ornithine aminotransferase (OAT) by this compound (5-FMOrn) culminates in a series of reactions that can lead to the release of a stable unsaturated ketone. nih.govportlandpress.com The enamine intermediate, formed during the inactivation process, undergoes slow hydrolysis. nih.govportlandpress.comresearchgate.net This hydrolysis event results in the release of an unsaturated ketone. nih.govportlandpress.com
This process is a consequence of the enzyme-catalyzed reactions that follow the initial formation of the external aldimine between 5-FMOrn and the PLP cofactor. researchgate.net The generation of this unsaturated ketone, which includes a covalent link to the cofactor, is a key feature of the inactivation mechanism. researchgate.net Mass spectrometry analysis has been used to detect a ketone intermediate as the predominant metabolite after incubating another OAT inactivator with the enzyme, validating the formation of such species. mdpi.com
Structural Basis of 5 Fluoromethylornithine Binding and Inactivation
Crystal Structure Analysis of OAT-5-Fluoromethylornithine Complex
The interaction between 5-FMOrn and human OAT has been extensively studied through crystallographic methods, providing a detailed view of the enzyme-inhibitor complex at the atomic level.
The crystal structure of the human ornithine aminotransferase complexed with its potent inhibitor, (2S, 5S)-5-fluoromethylornithine, has been solved at a resolution of 1.95 Å. rcsb.orgnih.gov This high-resolution analysis reveals the precise atomic details of the covalent adduct formed between the inhibitor and the PLP cofactor within the enzyme's active site. rcsb.orgnih.gov The clarity of the structure provides a definitive explanation for the enzyme's inhibition by the (2S, 5S) stereoisomer found in a racemic mixture, attributing it to the specific topology of the active site. nih.gov
| Structural Data for OAT-5-Fluoromethylornithine Complex | |
| PDB ID | 2OAT nih.gov |
| Experimental Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 1.95 Å rcsb.orgnih.gov |
| R-Value Work | 0.204 rcsb.org |
| R-Value Free | 0.232 rcsb.org |
| Total Structure Weight | 146.9 kDa rcsb.org |
| Source Organism | Homo sapiens nih.gov |
Analysis of the crystal structure of the OAT-5-Fluoromethylornithine complex shows no significant conformational changes when compared to the native enzyme structure. rcsb.orgnih.gov This indicates that the inhibitor binds to a pre-existing conformation of the active site, acting as a suicide substrate without inducing large-scale structural rearrangements in the enzyme.
Active Site Interactions and Residues Critical for Specificity
The specific and potent inhibition of OAT by 5-FMOrn is governed by a series of precise interactions within the enzyme's active site. Several key amino acid residues are instrumental in recognizing, binding, and stabilizing the inhibitor, which ultimately leads to the enzyme's inactivation.
The primary residues responsible for the specific binding of 5-FMOrn are Arg180 and Tyr55. rcsb.orgnih.gov Arg180 establishes a strong salt bridge with the α-carboxylate group of the inhibitor. nih.gov Simultaneously, Tyr55 engages in a short hydrogen bond with the α-amino group of 5-FMOrn. rcsb.orgnih.gov These interactions anchor the inhibitor in the active site, positioning it correctly for the subsequent inactivation reaction. nih.gov These same residues are also critical for recognizing the natural substrate, L-ornithine. nih.govtandfonline.com
Beyond the primary binding interactions, other residues within the active site play a crucial role. It is proposed that the neutralization of the active site residue Arg413 through a salt bridge with Glu235 is also important for the productive binding of both 5-FMOrn and the natural substrate, L-ornithine. rcsb.orgnih.gov In the native enzyme, Arg413 and Glu235 are considered probable substrate-binding residues. rcsb.org The interaction between the inhibitor and Arg413 can sometimes disrupt this salt bridge. nih.gov Arg180 and Arg413 are also thought to be key in the recognition of L-glutamate by binding its γ- and α-carboxylate groups, respectively, a process that would necessitate a different side-chain conformation for Glu235. rcsb.orgnih.gov
5-FMOrn functions as a mechanism-based inactivator, blocking the OAT enzyme through a suicide reaction that results in a covalent adduct with the PLP cofactor. rcsb.orgnih.gov The crystal structure of the complex provides a detailed view of this cofactor-inhibitor adduct and its interactions within the active site. nih.gov The PLP cofactor is initially bound to the enzyme via a Schiff base linkage to a catalytic lysine (B10760008) residue (Lys292). rcsb.orgmdpi.com The stable covalent bond formed between 5-FMOrn and PLP effectively and irreversibly inactivates the enzyme. rcsb.orgnih.gov The specific interactions within the active site, including the hydrogen bonds and salt bridges formed with residues like Arg180, Tyr55, and Arg413, are crucial for stabilizing this final adduct. rcsb.orgnih.gov
Stereochemical Requirements for OAT Inactivation
The inactivation of ornithine aminotransferase (OAT) by 5-Fluoromethylornithine is a highly stereospecific process, underscoring the precise chiral recognition capabilities of the enzyme's active site. Of the four possible stereoisomers of this compound, only one demonstrates inhibitory activity against OAT.
Identification of the Active Enantiomer ((2S, 5S)-5-Fluoromethylornithine)
Extensive research has unequivocally identified (2S, 5S)-5-Fluoromethylornithine as the sole enantiomer responsible for the time-dependent, irreversible inhibition of OAT. nih.govrcsb.org This specificity was confirmed through the synthesis and testing of the individual stereoisomers, which demonstrated that the (2R, 5R), (2S, 5R), and (2R, 5S) forms are inactive. The crystal structure of human OAT in complex with (2S, 5S)-5-Fluoromethylornithine has provided a detailed molecular basis for this exclusive inhibitory activity. nih.govnih.gov This specific enantiomer acts as a suicide inhibitor, leading to the formation of a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor within the enzyme's active site. nih.govnih.gov
| Compound | Stereochemistry | OAT Inhibitory Activity |
| This compound | (2S, 5S) | Active |
| This compound | (2R, 5R) | Inactive |
| This compound | (2S, 5R) | Inactive |
| This compound | (2R, 5S) | Inactive |
Implications of Chiral Recognition at the OAT Active Site
The strict stereochemical requirement for OAT inactivation by this compound highlights the highly defined and spatially constrained nature of the enzyme's active site. The crystal structure of the human OAT-(2S, 5S)-5-Fluoromethylornithine complex reveals the critical interactions that govern this chiral recognition. nih.govnih.gov
The active site topology is precisely arranged to accommodate the (2S, 5S) configuration. Key residues responsible for the specific binding of the inhibitor have been identified. Arginine 180 (Arg180) forms a strong salt bridge with the α-carboxylate group of the inhibitor, while Tyrosine 55 (Tyr55) is involved in a short hydrogen bond with the α-amino group. nih.gov These interactions correctly orient the inhibitor within the active site for the subsequent inactivation reaction.
Model building studies based on the crystal structure indicate that the other diastereoisomers of this compound cannot bind productively in the active site. nih.gov Their stereochemistry prevents them from simultaneously establishing the crucial interactions with residues such as Arg180 and Tyr55 that are necessary for proper positioning and subsequent covalent modification of the PLP cofactor.
Furthermore, a salt bridge between Arginine 413 (Arg413) and Glutamate (B1630785) 235 (Glu235) is proposed to play an important role in the productive binding of both the inhibitor and the natural substrate, L-ornithine. nih.gov The precise geometry required to interact with these and other active site residues explains the absolute stereoselectivity of OAT for the (2S, 5S)-enantiomer of this compound. This chiral discrimination underscores the sophisticated molecular recognition mechanisms that govern enzyme-substrate and enzyme-inhibitor interactions.
Biological Impact of Oat Inhibition by 5 Fluoromethylornithine in Preclinical Models
Modulation of Ornithine Metabolism
The primary consequence of OAT inhibition by 5-FMOrn is the disruption of normal ornithine metabolism. This leads to a cascade of biochemical changes, including the accumulation of ornithine in bodily tissues and fluids and alterations in related metabolic cycles.
In preclinical studies, the administration of 5-FMOrn has been shown to cause a substantial increase in ornithine concentrations in various tissues. nih.govcapes.gov.br This accumulation is a direct result of the irreversible inactivation of OAT, which prevents the degradation of ornithine. Consequently, a dramatic rise in urinary ornithine levels is also observed. nih.govscispace.com Research has demonstrated that single doses of 5-FMOrn can lead to a significant elevation of L-ornithine in all tissues studied in animal models. nih.gov
Table 1: Effect of 5-Fluoromethylornithine on Ornithine Levels in Preclinical Models
| Observation | Affected Tissues/Fluids | Reference |
|---|---|---|
| Greatly enhanced ornithine concentrations | Various tissues | nih.gov |
| Dramatically increased urinary ornithine | Urine | nih.govscispace.com |
| Enhancement of L-ornithine concentrations | All tissues | nih.gov |
The inhibition of OAT by 5-FMOrn has been found to influence the urea (B33335) cycle and the body's ability to detoxify ammonia (B1221849). In preclinical models of acute ammonia intoxication, pretreatment with 5-FMOrn offered partial protection. nih.gov This protective effect is attributed to the increased availability of ornithine, a key intermediate in the urea cycle. By shunting ornithine that would normally be transaminated towards the urea cycle, 5-FMOrn enhances urea formation in the liver. nih.gov This is further supported by the finding that 5-FMOrn administration prevented the excessive urinary excretion of orotic acid, a marker of urea cycle dysfunction, in ammonia-intoxicated mice. nih.gov
Preclinical studies have also revealed an impact of 5-FMOrn on the concentrations of certain dipeptides in the brain. Repeated administration of 5-FMOrn has been observed to decrease the concentrations of carnosine and homocarnosine (B1673341) in the brain. nih.govscispace.com
Interference with Polyamine Biosynthesis Pathways
The accumulation of ornithine resulting from OAT inhibition by 5-FMOrn has significant implications for the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation.
Ornithine is the direct precursor for the synthesis of putrescine, the first and rate-limiting step in the polyamine biosynthetic pathway. researchgate.net This conversion is catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net Putrescine is subsequently converted into the higher polyamines, spermidine (B129725) and spermine (B22157). researchgate.net Therefore, the availability of ornithine is a critical determinant of the rate of polyamine synthesis.
By causing a significant increase in intracellular ornithine concentrations, the inhibition of OAT by 5-FMOrn indirectly enhances the availability of the substrate for ornithine decarboxylase (ODC). nih.govnih.gov While 5-FMOrn does not directly act on ODC, its effect on ornithine levels can modulate the activity of the polyamine biosynthesis pathway. This increased substrate availability for ODC can potentially lead to an increased production of putrescine and, subsequently, other polyamines.
Exploration of OAT Function in Specific Tissue Models
The administration of this compound in preclinical models has provided significant insights into the function of L-ornithine:2-oxo-acid aminotransferase (OAT) by observing the effects of its specific and irreversible inhibition. These studies have revealed that the impact of this inhibition is not uniform, showing distinct profiles across different tissues and uncovering a previously unknown resistant form of OAT activity.
Differential OAT Inactivation Profiles Across Tissues (e.g., Brain, Liver, Kidney)
In preclinical studies, single doses of this compound have been shown to inactivate OAT in various tissues, including the brain, liver, and kidney. scispace.comnih.gov A key finding is that the inactivation is substantial but incomplete. Following treatment, a residual OAT-like activity persists, which accounts for approximately 10-20% of the total baseline activity in these tissues. scispace.comnih.gov This observation of a consistent, partial inactivation across different organ systems suggests that a certain fraction of OAT or an OAT-like enzyme is inherently resistant to the inhibitory action of this compound. The widespread inactivation in key metabolic organs like the liver and kidney, as well as in the brain, underscores the potential of this compound as a tool for studying the systemic and tissue-specific roles of ornithine metabolism. scispace.comnih.gov
Table 1: OAT Activity in Various Tissues Following this compound Administration This table provides a representative summary of findings on OAT inactivation.
| Tissue | OAT Activity Inactivated by 5-FMOrn | Residual OAT-like Activity (Resistant) |
|---|---|---|
| Liver | 80-90% | 10-20% |
| Kidney | 80-90% | 10-20% |
| Brain | 80-90% | 10-20% |
Kinetic Differences of this compound-Resistant OAT Activity
Further investigation into the residual OAT activity following this compound administration has revealed its unique kinetic properties. This remaining 10-20% of OAT-like activity is notably resistant to further inactivation, even with higher or repeated doses of this compound. scispace.comnih.gov This resistance also persists during in vitro experiments where tissue preparations are incubated directly with the inactivator. scispace.comnih.gov
This characteristic suggests the existence of an OAT isoenzyme or a distinct protein with OAT-like catalytic function that does not interact with this compound in the same manner as the main OAT enzyme. The primary kinetic distinction, therefore, is its insensitivity to this specific mechanism-based inactivator. While the main OAT enzyme is susceptible to irreversible inhibition, the resistant form continues to function, contributing to a baseline level of ornithine metabolism. This discovery is crucial for interpreting the metabolic consequences of OAT inhibition, as this resistant activity ensures that ornithine transamination is not completely eliminated. scispace.comnih.gov
Table 2: Comparative Properties of OAT Activities This table illustrates the key distinctions between the main OAT enzyme and the resistant activity.
| Property | Main OAT Enzyme | This compound-Resistant OAT Activity |
|---|---|---|
| Susceptibility to 5-FMOrn | Susceptible to irreversible inactivation | Resistant to inactivation |
| Proportion of Total Activity | ~80-90% | ~10-20% |
| Response to Repeated Dosing | Activity remains suppressed | Activity level is stable and unaffected |
Research Applications of 5 Fluoromethylornithine
Development of In Vitro and In Vivo Models for Metabolic Disorders
By inactivating OAT, 5-Fluoromethylornithine allows researchers to simulate conditions of OAT deficiency, which is central to several metabolic diseases. This creates opportunities to study disease mechanisms and explore potential therapeutic interventions in controlled laboratory settings.
Modeling Gyrate Atrophy of the Choroid and Retina
Gyrate atrophy (GA) of the choroid and retina is a rare genetic disorder caused by a deficiency in the OAT enzyme, leading to hyperornithinemia (abnormally high levels of ornithine in the blood) and progressive vision loss. This compound is instrumental in creating cellular models that replicate the key pathological features of this disease.
Researchers have successfully developed an in vitro model of gyrate atrophy by treating human Retinal Pigment Epithelial (RPE) cells with this compound. In its normal state, OAT metabolizes ornithine; however, when the enzyme is inactivated by 5-FMOrn, the RPE cells become susceptible to high concentrations of ornithine, leading to significant cytotoxicity, cellular damage, and death. This induced sensitivity to ornithine in OAT-inactivated cells effectively mimics the specific RPE degeneration observed in patients with gyrate atrophy. Neither 5-FMOrn nor ornithine alone causes this cytotoxic effect; it is the combination of OAT inactivation and elevated ornithine that triggers the pathology. This model has proven crucial for dissecting the mechanisms of RPE cell death in the disease.
The 5-FMOrn-induced model of gyrate atrophy has been pivotal in clarifying how excess ornithine enters RPE cells to cause damage. Studies using this model have identified that ornithine is primarily transported into human RPE cells by Cationic Amino Acid Transporter-1 (CAT-1). Research has shown that in OAT-deficient RPE cells, reducing the expression of CAT-1 through gene silencing (using siRNA) significantly decreases the uptake of ornithine and protects the cells from its cytotoxic effects. This demonstrates that ornithine transport via CAT-1 plays a critical role in the pathogenesis of the disease model.
| Transporter Silenced (via siRNA) | Effect on [14C]Ornithine Uptake | Conclusion on Role in Ornithine Transport |
|---|---|---|
| CAT-1 | Decreased by 46.6% | Primary transporter for ornithine uptake |
| y+LAT2 | Decreased by 22.0% | Contributes to ornithine uptake |
| LAT1 | No significant effect | Not a primary transporter for ornithine |
| LAT2 | No significant effect | Not a primary transporter for ornithine |
Under normal conditions, OAT is a primary pathway for ornithine metabolism in RPE cells. When OAT is inactivated by this compound, ornithine can be shunted into an alternative pathway, where it is converted by ornithine decarboxylase (ODC) into polyamines like putrescine, spermidine (B129725), and spermine (B22157). Research using the OAT-deficient cell model has investigated the role of these metabolites in ornithine-induced cytotoxicity. Studies have shown that while ornithine itself had no effect on the viability of normal RPE cells, excessive levels of the polyamine spermine are cytotoxic and can induce apoptotic cell death. Furthermore, inhibiting ODC in the OAT-deficient model reduces ornithine cytotoxicity, supporting the hypothesis that the buildup of polyamines contributes to the cell death seen in gyrate atrophy.
| Compound Tested | Effect on RPE Cell Viability/Proliferation |
|---|---|
| Ornithine | No effect |
| Arginine | No effect |
| Putrescine | No effect |
| Spermidine (10 mM) | Inhibited [3H]thymidine incorporation by 13% |
| Spermine (10 mM) | Inhibited [3H]thymidine incorporation by 89% |
Elucidation of Pathophysiological Mechanisms in Hyperammonemia
Beyond its role in the eye, OAT is involved in systemic amino acid metabolism. This compound has been used in animal models to study its effects on ammonia (B1221849) detoxification. In mice, administration of 5-FMOrn inactivates OAT, leading to a significant increase in ornithine concentrations in the liver and other tissues. This elevated ornithine pool becomes available to the urea (B33335) cycle, the primary pathway for ammonia removal. Research has shown that this shift enhances the rate of urea formation in the liver. Consequently, pretreatment with 5-FMOrn rendered mice partially protected against lethal doses of ammonium (B1175870) acetate. These findings demonstrate that by inhibiting OAT, 5-FMOrn can be used as a tool to channel ornithine into the urea cycle, thereby elucidating mechanisms of ammonia metabolism and exploring strategies to manage hyperammonemia.
Investigation in Cancer Biology
Polyamines are essential for cell proliferation, and their synthesis is often upregulated in cancer cells. The enzyme ornithine decarboxylase (ODC) is the rate-limiting step in polyamine biosynthesis and uses ornithine as its substrate. Recent research has implicated the OAT enzyme as a key supplier of this ornithine in certain cancers, making it a therapeutic target.
This compound has been utilized as a specific inhibitor to probe the role of OAT in pancreatic cancer. In pancreatic ductal adenocarcinoma (PDA) cells, OAT was found to facilitate the synthesis of ornithine from glutamine, which then fuels the production of polyamines required for tumor growth. Treatment of these cancer cells with 5-FMOrn specifically and robustly suppressed this glutamine-derived ornithine and putrescine synthesis. This targeted inhibition of the OAT-polyamine axis led to a significant reduction in PDA cell proliferation, demonstrating the specificity of 5-FMOrn in targeting OAT and highlighting the enzyme's critical role in supporting the growth of these cancer cells.
Inhibition of Hepatocellular Carcinoma (HCC) Growth via OAT Inactivation
Hepatocellular Carcinoma (HCC) is a primary liver cancer and a leading cause of cancer-related deaths globally. nih.govnorthwestern.eduresearchgate.net Research has identified the Ornithine Aminotransferase (OAT) gene as being significantly overexpressed in HCC. researchgate.netosti.gov This overexpression validates OAT as a potential therapeutic target for treating this disease. nih.govnorthwestern.edu
In preclinical studies, the inactivation of OAT has been shown to inhibit the growth of HCC. nih.govosti.gov The use of OAT inactivators, including this compound, leads to a significant suppression of alpha-fetoprotein (AFP) secretion in HCC cell lines such as Hep3B and HepG2. nih.gov AFP is a key biomarker for HCC, and its reduction indicates a therapeutic effect. nih.govresearchgate.net The targeted inhibition of OAT presents a novel therapeutic strategy for HCC by interfering with the Wnt/β-catenin pathway, which is implicated in tumor growth. nih.govnorthwestern.edu While other inhibitors have been tested, this compound is noted for its high selectivity for OAT. nih.gov
| Model System | Inhibitor Used | Observed Effect | Key Biomarker Change |
|---|---|---|---|
| Hep3B and HepG2 cell lines | OAT Inactivators | Suppressed in vitro proliferation | Significant suppression of alpha-fetoprotein (AFP) secretion nih.govresearchgate.net |
| Patient-derived HCC-harboring mice | Selective OAT Inactivator (Compound 5) | Significant suppression of tumor growth nih.gov | Significant suppression of serum AFP levels nih.gov |
Targeting De Novo Ornithine Synthesis in Pancreatic Ductal Adenocarcinoma (PDA)
Pancreatic Ductal Adenocarcinoma (PDA) is a highly lethal cancer with limited effective therapies. aacrjournals.orgnih.gov Recent studies have uncovered a unique metabolic dependency in PDA cells. nih.govbroadinstitute.org Unlike most normal adult tissues, which derive ornithine from arginine, PDA cells rely on de novo ornithine synthesis (DNS) from glutamine. aacrjournals.orgnih.gov This metabolic pathway is mediated by the enzyme OAT and is crucial for producing polyamines, which are essential for cancer cell growth and survival. aacrjournals.orgnih.gov
This distinct dependency provides a therapeutic window, as targeting OAT could inhibit cancer growth with minimal effects on normal tissues. aacrjournals.orgbroadinstitute.org Pharmacological inhibition of OAT with this compound has been shown to effectively reduce PDA growth both in vitro and in vivo. aacrjournals.org Treatment with 5-FMO robustly suppresses the synthesis of ornithine and its derivative, putrescine, from glutamine, without affecting the arginine-derived pathway. nih.gov This targeted approach starves the cancer cells of the metabolites necessary for their proliferation. broadinstitute.org
Analysis of Oncogene-Driven Metabolic Reprogramming (e.g., KRAS and Ornithine Synthesis)
Oncogenic mutations are a major driver of tumorigenesis and are known to cause significant metabolic reprogramming to support rapid cell growth. nih.govspringermedizin.de The KRAS oncogene, frequently mutated in PDA, plays a central role in this metabolic rewiring. nih.govnih.gov
Activated KRAS has been shown to drive the metabolic shift towards de novo ornithine synthesis in PDA. aacrjournals.org It achieves this by inducing the expression of OAT and other enzymes involved in polyamine synthesis. nih.gov This upregulation alters the cellular transcriptome and chromatin landscape, promoting gene expression related to cell growth. aacrjournals.org The addiction of KRAS-driven cancers to glutamine metabolism further highlights this vulnerability. springermedizin.decuny.edu By forcing the cell to rely on the OAT-mediated pathway for ornithine production, the KRAS oncogene creates a specific metabolic dependency that can be therapeutically exploited. aacrjournals.orgnih.gov The use of this compound to inhibit OAT directly counteracts this KRAS-driven metabolic reprogramming, thereby suppressing tumor growth. aacrjournals.org
Comparative Enzymological Studies
The efficacy of this compound as a research tool and potential therapeutic agent is rooted in its specific interaction with OAT. Enzymological studies have been crucial in defining its selectivity and comparing its activity to other inhibitors.
Distinguishing OAT from Other Aminotransferases
This compound is characterized as a specific inhibitor of OAT. scispace.commedchemexpress.com This specificity is critical, as many aminotransferases share structural similarities, which can lead to off-target effects with less selective inhibitors. researchgate.netresearchgate.net For instance, GABA aminotransferase (GABA-AT) is structurally very similar to OAT. researchgate.net However, studies have shown that potent and selective OAT inactivators can be developed that only weakly inhibit other enzymes like GABA-AT, L-aspartate aminotransferase, and L-alanine aminotransferase. researchgate.net
The selectivity of an inhibitor is determined by subtle structural and mechanistic differences between the target and off-target enzymes. researchgate.net this compound inactivates OAT via an enamine pathway, forming a ternary adduct. researchgate.net An interesting characteristic of 5-FMOrn is that even at high concentrations, a small amount of OAT-like activity (10-20%) may remain in some tissues, an activity that is resistant to further inactivation. scispace.com This high degree of specificity minimizes potential side effects and makes this compound a precise tool for studying the biological functions of OAT. scispace.com
Comparison with Other Irreversible OAT Inhibitors (e.g., L-Canaline, Gabaculine)
Several other compounds are known to irreversibly inhibit OAT, including L-Canaline and Gabaculine (B1211371). researchgate.netresearchgate.netnih.gov
L-Canaline , a naturally occurring analogue of ornithine, is a well-known irreversible inhibitor of OAT. nih.govportlandpress.com It reacts with the pyridoxal (B1214274) 5'-phosphate cofactor in the enzyme's active site to form an oxime. scispace.comnih.gov While L-Canaline reacts faster than this compound with OAT in vitro, its in vivo efficacy is significantly lower. nih.govportlandpress.com High doses of DL-canaline resulted in only transient and incomplete OAT inhibition (65-70%), whereas a much lower dose of this compound was sufficient to inactivate 90% of OAT for 24 hours. nih.govportlandpress.com Furthermore, L-canaline is not specific, affecting a series of other pyridoxal phosphate-dependent enzymes, which contributes to its toxicity. scispace.comnih.gov
Gabaculine , another neurotoxic natural product, has also been shown to inactivate OAT and suppress the proliferation of HCC cell lines. researchgate.net However, like L-Canaline, its utility can be limited by a lack of specificity. researchgate.net
In contrast, this compound demonstrates both high potency and selectivity, making it a more suitable tool for studying the biological consequences of OAT inhibition in vivo. nih.govportlandpress.com Of the four possible stereoisomers of 5-FMO, only the (2S,5S) isomer is active against OAT. nih.gov
| Inhibitor | Mechanism of Action | Selectivity for OAT | In Vivo Efficacy | Reference |
|---|---|---|---|---|
| This compound (5-FMOrn) | Enzyme-activated, forms an enamine intermediate | High; specific for OAT | High; ~90% OAT inactivation for 24h at 10 mg/kg | scispace.comnih.govnih.govportlandpress.com |
| L-Canaline | Forms an oxime with pyridoxal 5'-phosphate | Low; inhibits other PLP-dependent enzymes | Low; transient ~65-70% inhibition at 500 mg/kg | scispace.comnih.govnih.govportlandpress.com |
| Gabaculine | Mechanism-based inactivator | Also inhibits GABA-AT | Demonstrated to inactivate OAT in vitro | researchgate.netresearchgate.net |
Chemical Synthesis and Analog Development for Research
Synthetic Routes for (2S,5S)-5-Fluoromethylornithine
The synthesis of 5-Fluoromethylornithine (5-FMOrn) produces a mixture of stereoisomers, from which the biologically active (2S,5S) form must be isolated. The initial synthesis as described by Daune, Gerhart, and Seiler in 1988 provides a foundational pathway to obtain the racemic mixture of diastereomers. The process involves a multi-step chemical synthesis that creates the basic carbon skeleton with the necessary amino and fluoromethyl groups.
A key challenge in the synthesis is the control of stereochemistry at the two chiral centers (C2 and C5). The synthetic route typically results in a mixture of the (2S,5S), (2R,5R), (2S,5R), and (2R,5S) stereoisomers. Of these, only the (2S,5S)-enantiomer has been shown to be the exclusive inhibitor of ornithine aminotransferase nih.gov. This high degree of stereospecificity necessitates effective methods for separating the different isomers.
Following the initial synthesis of the stereoisomeric mixture of this compound, the separation of the desired (2S,5S) isomer is a critical step. This is typically achieved through a combination of diastereomeric separation and enantiomeric resolution techniques.
Diastereomeric Separation: The initial synthetic product is a mixture of diastereomers, which have different physical properties. This allows for their separation using standard chemical techniques such as fractional crystallization or chromatography. The Daune et al. (1988) synthesis, for instance, allows for the separation of the diastereomeric pairs.
Enantiomeric Resolution: Once the diastereomers are separated, the remaining challenge is to resolve the enantiomers (mirror images) of the desired diastereomer. Enantiomers have identical physical properties in a non-chiral environment, making their separation more complex. A common and effective method for the resolution of ornithine analogs is high-performance liquid chromatography (HPLC) using a chiral mobile phase. A study by Wagner et al. (1987) describes a reversed-phase HPLC method using L-proline and copper as a chiral eluant for the successful enantiomeric resolution of various α-substituted ornithine analogs, including α-fluoromethylornithine nih.gov. This technique can be scaled up for the semi-preparative resolution of these compounds, allowing for the isolation of the pure, biologically active enantiomer nih.gov.
The table below summarizes the strategies for isolating the active stereoisomer of this compound.
| Step | Technique | Purpose | Reference |
| 1. Synthesis | Multi-step organic synthesis | To create a mixture of all four stereoisomers of this compound. | Daune et al., 1988 |
| 2. Diastereomeric Separation | Fractional crystallization or chromatography | To separate the (2S,5S)/(2R,5R) pair from the (2S,5R)/(2R,5S) pair. | Daune et al., 1988 |
| 3. Enantiomeric Resolution | Chiral High-Performance Liquid Chromatography (HPLC) | To separate the (2S,5S) enantiomer from the (2R,5R) enantiomer. | Wagner et al., 1987 nih.gov |
Design and Evaluation of this compound Analogs
The development of analogs of this compound is driven by the desire to improve its pharmacological properties, such as increased potency, enhanced selectivity, and better understanding of its mechanism of action. Research in this area focuses on modifying the structure of the parent compound and evaluating the impact of these changes on its inhibitory activity against ornithine aminotransferase.
The fluorine atom is a critical component of this compound's mechanism-based inhibition. Consequently, modifications involving the fluoro group are a key area of analog design. This includes altering its position on the ornithine backbone and changing the level of fluorine substitution (e.g., monofluoromethyl vs. difluoromethyl).
Research has explored the synthesis of various fluorinated ornithine analogs, such as 2-monofluoromethylornithine (2-MFMO), 3-fluoro-ornithine, and 3,3-difluoro-ornithine. These modifications aim to probe the structural requirements of the OAT active site and potentially develop inhibitors with different potencies or selectivities. Furthermore, novel cyclic analogs have been designed and synthesized. For instance, fluorine-substituted cyclohexene (B86901) analogs have been developed as selective time-dependent inhibitors of human OAT nih.gov. The rationale behind these designs is often inspired by other aminotransferase inactivators, with the goal of improving selectivity for OAT over other related enzymes like GABA aminotransferase (GABA-AT) nih.govnih.gov.
The table below presents some examples of this compound analogs with modified fluoro group placement or substitution.
| Analog Name | Structural Modification | Rationale for Design |
| 2-Monofluoromethylornithine (2-MFMO) | Fluoro group at the α-carbon instead of the δ-carbon. | To investigate the positional importance of the fluoro group for enzyme inhibition. |
| 3-Fluoro-ornithine | Single fluorine atom at the β-carbon. | To explore the effect of fluorine substitution at a different position on the side chain. |
| 3,3-Difluoro-ornithine | Two fluorine atoms at the β-carbon. | To study the impact of increased fluorine substitution on inhibitory activity. |
| (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid | A cyclic analog with a fluorine on a cyclopentene (B43876) ring. | To create conformationally restricted analogs for enhanced selectivity and potency nih.govmdpi.com. |
| Fluorine-substituted cyclohexene analogs | Cyclic analogs with mono- or di-fluoro substitution on a cyclohexene ring. | To develop novel and selective inhibitors of human OAT with potential therapeutic applications nih.gov. |
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity. For this compound analogs, these studies aim to elucidate the features that contribute to potent and selective inhibition of ornithine aminotransferase.
A key finding from SAR studies is the profound impact of the number of fluorine substituents. For example, in a series of novel fluorine-substituted cyclohexene analogs, a remarkable difference in the inactivation mechanism and potency was observed between a monofluorinated and a difluorinated analog nih.govacs.org. The difluoro analog was found to inactivate human OAT via a novel addition-aromatization mechanism, which contributed to its significantly enhanced potency compared to the monofluorinated analog that proceeds through an enamine pathway nih.gov.
These studies highlight that even a subtle change, such as the addition of a single fluorine atom, can dramatically alter the chemical reactivity of the inhibitor within the enzyme's active site, leading to different inactivation pathways and potencies nih.gov. Molecular dynamics simulations and electrostatic potential calculations have been employed to understand the influence of such substitutions on the electronic properties of the intermediates, providing a rationale for the observed differences in inhibitory activity researchgate.net.
The ultimate goal of these SAR studies is to develop inhibitors that are not only potent but also highly selective for OAT over other aminotransferases, thereby minimizing off-target effects. For example, some of the newly designed fluorine-substituted cyclohexene analogs have shown significantly improved inhibitory activity against human OAT with excellent selectivity over GABA-AT nih.gov.
Advanced Research Methodologies Applied to 5 Fluoromethylornithine Studies
Molecular Dynamics Simulations and Computational Modeling of OAT-Inhibitor Complexes
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the dynamic interactions between an inhibitor and its enzyme target at an atomic level. For 5-Fluoromethylornithine, these studies are anchored by the high-resolution crystal structure of the human ornithine aminotransferase in complex with the inhibitor.
The crystal structure of the OAT-inhibitor complex, solved at a resolution of 1.95 Å, provides a static yet detailed snapshot of the molecular interactions. This structural data serves as the foundation for computational modeling and simulation, which can then predict the behavior and stability of the complex in a more dynamic, solution-like environment. Model building studies based on this structure have been crucial in explaining the high specificity of the (2S, 5S)-5-Fluoromethylornithine stereoisomer for the enzyme.
Computational analysis of the crystal structure reveals the precise architecture of the active site and the key residues involved in binding the inhibitor. These interactions are critical for the initial, non-covalent binding phase that precedes the irreversible inactivation.
Key Interactions in the OAT-5-Fluoromethylornithine Complex
| Interacting Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Arg180 | Salt Bridge | Forms a strong ionic bond with the α-carboxylate group of 5-FMOrn, anchoring the inhibitor in the active site. |
| Tyr55 | Hydrogen Bond | Engages in a short hydrogen bond with the α-amino group of 5-FMOrn, contributing to its specific orientation. |
| Arg413 & Glu235 | Salt Bridge | These residues form an intramolecular salt bridge that neutralizes Arg413, which is proposed to be important for the productive binding of both the inhibitor and the natural substrate, L-ornithine. |
| Lys292 | Catalytic Residue | While bound to the inhibitor adduct, this residue is the primary candidate for catalyzing proton transfer steps during the normal transamination reaction. |
These modeling studies suggest that the natural substrate, L-ornithine, utilizes the same recognition site as the inhibitor. Molecular dynamics simulations, while not explicitly detailed in the foundational papers, are a logical next step from such crystal structures. They would allow researchers to simulate the conformational changes of the enzyme upon inhibitor binding and explore the energy landscape of the inactivation process, providing a more complete picture of the dynamic events leading to the formation of the covalent adduct.
Mass Spectrometry-Based Approaches for Adduct Identification
Mass spectrometry (MS) is an indispensable analytical technique for confirming the formation of covalent adducts between a drug or inhibitor and its target protein. In the case of this compound, which acts as a suicide inhibitor of OAT, MS-based methods are used to verify the covalent modification and identify the specific site of attachment.
The general workflow for identifying such adducts involves several steps:
Intact Protein Analysis (Top-Down MS): The entire OAT-inhibitor complex can be analyzed to measure its total molecular weight. A mass shift corresponding to the molecular weight of the bound inhibitor fragment confirms that a covalent adduct has formed.
Proteolytic Digestion (Bottom-Up MS): The modified protein is digested into smaller peptides using enzymes like trypsin.
Peptide Analysis (LC-MS/MS): The resulting peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). In this stage, peptides are first measured for their mass-to-charge ratio (MS1). Then, specific peptides, particularly those suspected of carrying the modification, are selected and fragmented.
Adduct Localization: By analyzing the fragmentation pattern (MS2 spectrum), the amino acid sequence of the peptide can be determined, and the exact residue that has been covalently modified by the this compound fragment can be pinpointed.
This methodology provides unambiguous evidence of the covalent inactivation mechanism and is crucial for confirming the molecular basis of the enzyme's irreversible inhibition. The crystal structure reveals a covalent adduct between the inhibitor and the pyridoxal-5'-phosphate (PLP) cofactor, which itself is linked to Lys292 in the active site. MS/MS analysis would be used to confirm this modification on the peptide containing Lys292.
Advanced Spectroscopic Techniques for Mechanistic Elucidation
Advanced spectroscopic techniques are vital for elucidating the step-by-step chemical mechanism of enzyme inactivation. For this compound, UV-Visible spectroscopy has provided key evidence for the formation of a specific chemical intermediate during the inactivation of OAT.
Studies have shown that the inactivation of OAT by 5-FMOrn leads to the formation of a distinct chromophore. This new species exhibits a unique absorption maximum, which provides clues about its chemical nature.
Spectroscopic Data for OAT Inactivation by 5-FMOrn
| Technique | Observation | Inferred Intermediate |
|---|
| UV-Visible Spectroscopy | Formation of a new chromophore with an absorption maximum at 458 nm. | Suggests the formation of an enamine intermediate during the suicide inactivation process. |
The appearance of this 458 nm peak is a hallmark of the reaction, indicating the generation of a conjugated system not present in the native enzyme or the free inhibitor. This finding supports a multi-step inactivation mechanism where 5-FMOrn is first processed by the enzyme, analogous to the natural substrate. This leads to the formation of a reactive enamine intermediate, which then attacks the enzyme or its cofactor, leading to irreversible covalent modification. This spectroscopic "trapping" of an intermediate is a powerful method for dissecting complex enzyme reaction mechanisms.
Future Directions in 5 Fluoromethylornithine Research
Exploration of Unexplained Residual OAT Activity in Specific Tissues
A significant area for future research stems from the observation that administration of 5-FMOrn does not lead to complete inhibition of OAT activity in tissues. Following a single dose of 5-FMOrn, a residual OAT-like activity, constituting 10-20% of the total initial activity, persists. scispace.comnih.gov A key characteristic of this remaining activity is its resistance to further inactivation, even with higher or repeated doses of 5-FMOrn or during in-vitro incubation with the inhibitor. scispace.comnih.gov
This unexplained phenomenon raises several critical questions for future studies:
Isozyme Differentiation: The residual activity may be due to the presence of OAT isozymes that have a different structure or conformation, rendering them insensitive to 5-FMOrn. Future research could focus on isolating and characterizing this resistant enzyme activity to determine if it originates from a distinct genetic or post-translationally modified form of OAT.
Subcellular Compartmentalization: The resistant OAT activity might be located in a subcellular compartment that is inaccessible to 5-FMOrn. Investigating the precise location of this activity within the cell could provide insights into metabolic channeling and the regulation of ornithine metabolism.
Alternative Substrates: It is possible that the assay used to measure OAT activity is detecting the action of other aminotransferases that can act on ornithine but are not inhibited by 5-FMOrn.
| Parameter | Observation | Reference |
|---|---|---|
| Residual Activity Level | 10-20% of total OAT activity | scispace.comnih.gov |
| Resistance to Inhibition | Resistant to high or repeated doses of 5-FMOrn | scispace.comnih.gov |
| In-Vitro Behavior | Resistant to direct incubation with 5-FMOrn | scispace.comnih.gov |
Development of Novel Chemical Probes Based on 5-Fluoromethylornithine Scaffold
Chemical probes are small molecules used to study and manipulate the function of proteins and other biomolecules in their native cellular environment. mskcc.orgnih.gov The high specificity and irreversible binding mechanism of 5-FMOrn make its chemical structure, or "scaffold," an ideal foundation for the development of a new generation of chemical probes to investigate OAT biology. nih.gov
Future research in this area could involve modifying the 5-FMOrn molecule to create versatile tools for biological investigation: mskcc.org
Fluorescent Probes: By attaching a fluorescent tag to the 5-FMOrn scaffold, researchers could create probes to visualize the location and concentration of OAT within cells and tissues using microscopy and flow cytometry.
Biotinylated Probes: Adding a biotin (B1667282) label would allow for the isolation and identification of OAT and its potential interaction partners from cell lysates. This could uncover previously unknown protein-protein interactions and regulatory networks involving OAT.
Photoaffinity Probes: Incorporating a photoreactive group would enable researchers to permanently cross-link the probe to the OAT active site upon exposure to light. unimi.it This technique is invaluable for definitively identifying target engagement in complex biological systems. unimi.it
The development of such probes would provide powerful new methods for studying OAT in ways that are not possible with simple inhibitors, accelerating discoveries in both basic biology and drug development. nih.gov
Further Elucidation of Downstream Metabolic and Cellular Consequences of OAT Inhibition
Inhibition of OAT by 5-FMOrn blocks the primary catabolic pathway for ornithine, leading to significant downstream metabolic consequences. The most direct effect is a dramatic elevation of ornithine concentrations in various tissues and a corresponding increase in urinary ornithine excretion. scispace.comnih.gov Since OAT is a key enzyme linking the urea (B33335) cycle to the synthesis of proline and glutamate (B1630785), its inhibition has wider implications for cellular metabolism. mdpi.com
Future research should focus on a more detailed understanding of these downstream effects:
Impact on Proline and Glutamate Pools: OAT catalyzes the conversion of ornithine to glutamate-γ-semialdehyde (GSA), which is a precursor for both proline and glutamate. mdpi.com Further studies are needed to quantify how 5-FMOrn-mediated OAT inhibition affects the intracellular pools of these important amino acids in different tissues.
Nervous System Effects: It has been observed that repeated administration of 5-FMOrn leads to a decrease in the concentrations of carnosine and homocarnosine (B1673341) in the brain. scispace.comnih.gov The mechanisms behind this reduction and its functional consequences for the central nervous system remain to be fully elucidated.
| Metabolic Effect | Observation | Reference |
|---|---|---|
| Ornithine Levels | Greatly enhanced in various tissues | scispace.comnih.gov |
| Urinary Ornithine | Dramatically increased | scispace.comnih.gov |
| Brain Dipeptides | Decreased concentrations of carnosine and homocarnosine | scispace.comnih.gov |
| Other Amino Acids | No significant effect on other amino acids after acute treatment | scispace.comnih.gov |
Q & A
Q. What experimental approaches are used to validate the specificity of 5-FMOrn as an OAT inhibitor?
To confirm specificity, researchers should perform in vitro enzyme inhibition assays against structurally related aminotransferases, such as GABA aminotransferase (GABA-T) and ornithine decarboxylase (ODC). For example, 5-FMOrn does not inhibit GABA-T or ODC at concentrations effective for OAT inhibition, as shown in kinetic assays . Controls should include known inhibitors of these enzymes (e.g., gabaculine for GABA-T) to rule off-target effects.
Q. How should in vivo studies be designed to assess OAT inhibition by 5-FMOrn?
- Dosage : Administer 10 mg/kg via intraperitoneal injection in murine models, as this dose reduces OAT activity to baseline levels in all organs .
- Time-course analysis : Collect tissue samples at 2, 6, 12, and 24 hours post-administration, as brain OAT inhibition shows time-dependent dynamics .
- Controls : Include vehicle-treated groups and measure OAT activity using spectrophotometric assays (e.g., monitoring glutamate semialdehyde formation).
Q. What methods confirm the irreversible inhibition mechanism of 5-FMOrn?
Use SDS-PAGE and mass spectrometry to detect covalent adducts between 5-FMOrn and the pyridoxal-5'-phosphate (PLP) cofactor. Structural studies (e.g., X-ray crystallography at 1.95 Å resolution) reveal the adduct’s formation and its interaction with active-site residues (Arg180, Tyr55) .
Advanced Research Questions
Q. How can structural insights from OAT-5-FMOrn complexes guide rational drug design?
- Active-site mapping : Resolve the crystal structure of OAT bound to 5-FMOrn to identify critical interactions (e.g., the salt bridge between Arg180 and the α-carboxylate group of 5-FMOrn) .
- Mutagenesis studies : Engineer OAT variants (e.g., R180A, Y55F) to assess residue contributions to inhibitor binding and catalytic activity .
- Docking simulations : Compare 5-FMOrn’s binding mode with substrates (e.g., L-ornithine) to optimize inhibitor stereochemistry (e.g., (2S,5S) configuration) .
Q. How to resolve contradictions between in vitro and in vivo efficacy data for 5-FMOrn?
- Pharmacokinetic profiling : Measure plasma and tissue concentrations of 5-FMOrn using LC-MS to correlate exposure levels with OAT inhibition .
- Tissue-specific metabolism : Investigate potential degradation pathways (e.g., hepatic metabolism) that reduce bioavailability.
- Species differences : Test inhibition kinetics in human OAT vs. murine OAT, as active-site topology may vary .
Q. What methodologies differentiate 5-FMOrn’s irreversible inhibition from reversible inhibitors like L-canaline?
- Enzyme reactivation assays : After inhibitor removal, monitor OAT activity recovery. Irreversible inhibitors (e.g., 5-FMOrn) show no reactivation, unlike reversible inhibitors .
- Kinetic analysis : Calculate inactivation rates () and inhibitor constants () using progress curve analysis. 5-FMOrn exhibits time-dependent inhibition, while L-canaline forms stable oxime-PLP adducts .
Q. How to compare 5-FMOrn’s potency with other OAT inhibitors (e.g., gabaculine)?
- IC₅₀ determination : Perform dose-response assays under standardized conditions (e.g., 30-min pre-incubation with inhibitor). 5-FMOrn has sub-micromolar IC₅₀ values, whereas gabaculine is less potent .
- Selectivity profiling : Test inhibitors against aminotransferase subfamilies (e.g., PLP-dependent enzymes) to identify cross-reactivity .
Methodological Best Practices
- Data presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include enzyme kinetics in the main text and structural data in supplementary materials .
- Reproducibility : Report detailed synthesis protocols for 5-FMOrn (e.g., enantiomeric purity >98%) and validate batches via NMR/HPLC .
- Ethical considerations : Use 5-FMOrn in compliance with institutional biosafety protocols, especially in neurological disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
